4-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide
Description
Properties
IUPAC Name |
4-phenyl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O2/c21-20(22,23)15-6-7-16-25-26-17(27(16)13-15)12-24-18(28)19(8-10-29-11-9-19)14-4-2-1-3-5-14/h1-5,15H,6-13H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYBIHWGUNKJHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar triazole core have been reported to interact with a variety of enzymes and receptors. These interactions can lead to a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects.
Mode of Action
The triazole nucleus, a key component of this compound, is known for its ability to form specific interactions with different target receptors. This interaction is facilitated by the hydrogen bond accepting and donating characteristics of the triazole core.
Biochemical Pathways
Compounds with a similar triazole core have been reported to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways.
Biological Activity
The compound 4-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. Its structural features suggest a wide range of pharmacological applications, particularly in the fields of oncology and neurology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 394.39 g/mol. The presence of trifluoromethyl and triazole moieties contributes to its unique chemical reactivity and biological profile.
Biological Activities
Research indicates that compounds containing triazole and pyridine derivatives exhibit diverse biological activities. The specific biological activities of This compound can be summarized as follows:
Anticancer Activity
Studies have shown that triazole derivatives can inhibit cancer cell proliferation through various mechanisms. For instance:
- Cytotoxicity : Compounds similar to the target structure have been reported to exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives with triazole rings demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 69c | MCF-7 | 27.3 |
Neuroprotective Effects
The tetrahydropyran structure is known for neuroprotective properties. Research suggests that related compounds can mitigate neurodegeneration by inhibiting oxidative stress and apoptosis in neuronal cells .
The mechanism by which This compound exerts its effects may involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression and neurodegeneration.
- Modulation of Signaling Pathways : The compound may influence pathways such as apoptosis and cell cycle regulation.
Case Studies
- Study on Triazole Derivatives : A study reported that triazole-based compounds exhibited significant anticancer activity by inducing apoptosis in MCF-7 cells through the mitochondrial pathway .
- Neuroprotective Study : In a model of Alzheimer's disease, a related compound was shown to reduce amyloid-beta toxicity in neuronal cultures .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, we compare it with structurally and functionally related compounds from patents and synthetic studies:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis:
Scaffold Diversity :
- The target compound’s triazolo-pyridine scaffold distinguishes it from EP 4,374,877’s pyrimidine-pyrrolo-pyridazine system, which confers broader kinase selectivity .
- Compared to the piperazine-cyclopentane derivatives , the target lacks a piperazine ring, reducing basicity (predicted pKa ~6.5 vs. ~8.2 for piperazine analogs).
Substituent Effects: The CF₃ group in the target compound enhances metabolic stability compared to tert-butyl or cyano groups in analogs, as shown in microsomal stability assays (t₁/₂ >60 mins vs. ~30 mins for 6zc) . The phenyl group on the pyran ring provides stronger hydrophobic interactions than morpholine-ethoxy substituents in EP 4,374,877 compounds, improving membrane permeability .
Steric hindrance from the tetrahydro-pyran ring in the target compound may reduce off-target effects compared to smaller cyclopentane-based analogs .
Theoretical vs. Empirical Data :
- While isoelectronic principles suggest similarities between triazolo-pyridine and pyrimidine cores, structural geometry differences (e.g., ring saturation) lead to divergent pharmacokinetic behaviors .
Research Implications
The target compound’s balanced lipophilicity and metabolic stability position it as a candidate for CNS-targeted therapies , where analogs like 6zc face limitations due to CYP interactions. However, its synthetic complexity (e.g., stereochemical control during triazolo-pyridine formation) may pose scalability challenges compared to piperazine derivatives . Further optimization could involve introducing polar groups (e.g., morpholine) to improve solubility without compromising blood-brain barrier penetration.
Q & A
Q. What are the key structural features of the compound and their implications for molecular interactions?
The compound contains a fused triazolopyridine core (5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine) linked via a methylene bridge to a tetrahydropyran-4-carboxamide group. The trifluoromethyl (-CF₃) substituent on the triazolopyridine enhances lipophilicity and metabolic stability, while the phenyl and tetrahydropyran groups contribute to steric bulk and potential π-π stacking interactions. These features influence solubility, target binding affinity, and pharmacokinetic properties .
Q. What synthetic methodologies are commonly employed for constructing the triazolopyridine core?
The triazolopyridine core is typically synthesized via cyclocondensation reactions. For example:
- Step 1 : Formation of the pyridine ring using precursors like substituted pyridines or pyrazines under reflux conditions with catalysts (e.g., piperidine).
- Step 2 : Triazole ring closure via [1,2,4]triazole synthesis, often employing hydrazine derivatives and carbonyl compounds. Key intermediates are purified via recrystallization (ethanol/water) and characterized by NMR and mass spectrometry .
Q. How is the purity of the compound validated, and what analytical techniques are essential?
Purity is assessed using:
- Ultraperformance Liquid Chromatography (UPLC) coupled with triple quadrupole mass spectrometry for detecting trace impurities (e.g., nitrosamines at <37 ng/day limits) .
- ¹H/¹³C NMR to confirm structural integrity and stereochemistry.
- High-Resolution Mass Spectrometry (HRMS) for molecular weight verification .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yield?
Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates for cyclization steps.
- Temperature control : Reflux (~80°C) for triazole formation; lower temperatures (~0°C) for sensitive coupling reactions.
- Catalysts : Piperidine or pyridinium p-toluenesulfonate for acid-catalyzed steps. Yields >70% are achievable with rigorous exclusion of moisture and optimized stoichiometry .
Q. What strategies resolve contradictory bioactivity data across different assays?
Discrepancies may arise from:
- Assay conditions : Adjust buffer pH (e.g., 7.4 for physiological mimicry) or solvent (DMSO concentration ≤0.1% to avoid cytotoxicity).
- Metabolite interference : Use liver microsomal stability assays to identify active/inactive metabolites.
- Target selectivity profiling : Employ kinase panels or GPCR screens to rule off-target effects .
Q. What computational approaches model the compound’s interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes to kinases or GPCRs.
- Molecular Dynamics (MD) simulations : GROMACS for assessing stability of ligand-target complexes over 100-ns trajectories.
- QSAR modeling : Correlate substituent effects (e.g., -CF₃) with activity trends .
Q. How can potential genotoxic impurities (e.g., nitrosamines) be identified and quantified?
- UPLC-MS/MS : Quantify nitroso derivatives using multiple reaction monitoring (MRM) modes with a limit of detection (LOD) <1 ppb.
- Sample preparation : Solid-phase extraction (SPE) to isolate impurities from the bulk compound.
- Reference standards : Synthesize and validate 7-nitroso analogs for calibration .
Q. What in vitro assays evaluate the compound’s pharmacokinetic properties?
- Caco-2 permeability assays : Assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high permeability).
- Microsomal stability : Incubate with liver microsomes (human/rat) to measure half-life (t½ >30 min preferred).
- Plasma protein binding : Equilibrium dialysis to determine free fraction (e.g., <95% binding for optimal bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
